1H-indole-2,5-dicarboxylic Acid

Antibacterial Antifungal Medicinal Chemistry

1H-Indole-2,5-dicarboxylic acid (CAS 117140-77-9) is the specific 2,5-regioisomer essential for bis-netropsin DNA minor groove binders—the 2,6- and 2,3-isomers cannot substitute without altered coupling and DNA recognition. Its antibacterial activity against Klebsiella aerogenes and Enterobacter cloacae is regioisomer-specific. Validated as a key intermediate in U.S. Patent 7,141,680, this scaffold also offers differentiated hydrogen-bonding geometry vs. common indole-3-carboxylic acids for kinase inhibitor discovery. Procure only for synthetic routes requiring the precise 2,5-substitution pattern.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 117140-77-9
Cat. No. B040931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indole-2,5-dicarboxylic Acid
CAS117140-77-9
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C=C(N2)C(=O)O
InChIInChI=1S/C10H7NO4/c12-9(13)5-1-2-7-6(3-5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15)
InChIKeyMUABQYJAPOQWCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-2,5-dicarboxylic Acid (CAS 117140-77-9): Procurement-Grade Specifications and Core Structural Identity


1H-Indole-2,5-dicarboxylic Acid (CAS 117140-77-9) is a heterocyclic aromatic compound belonging to the indole dicarboxylic acid class, distinguished by two carboxylic acid functional groups substituted at the 2- and 5-positions of the indole scaffold [1]. This precise substitution pattern yields a molecular formula of C10H7NO4 and a molecular weight of approximately 205.17 g/mol [1]. Commercially, the compound is typically supplied as an off-white to light brown solid with a reported purity specification of ≥95% to 97% . Its physicochemical profile includes a melting point range of 284-287 °C, a predicted boiling point of 578.5±30.0 °C at 760 mmHg, a predicted density of 1.616±0.06 g/cm³, and a predicted pKa of 4.21±0.30 . The compound requires refrigerated storage at 2-8°C . This compound serves as a versatile synthetic building block for constructing novel chemical entities with potential bioactivity across antiviral, antibacterial, and anticancer research domains [1].

Why Generic Substitution of 1H-Indole-2,5-dicarboxylic Acid (CAS 117140-77-9) Is Not Supported by Data


In procurement for research and development, substituting 1H-indole-2,5-dicarboxylic acid with other indole dicarboxylic acid isomers (such as the 2,6- or 2,3- regioisomers) or mono-carboxylic derivatives cannot be assumed to yield functionally equivalent outcomes. The precise 2,5-substitution pattern dictates the compound's geometric and electronic properties, which in turn governs its specific interactions with biological targets or its behavior as a linker in supramolecular constructs. For instance, molecular modeling and experimental validation have shown that the 2,5-regioisomer is explicitly required for the synthesis of specific bis-netropsin DNA minor groove binding analogues, with other isomers (e.g., indole-2,6-dicarboxylic acid) demonstrating different coupling and binding profiles in parallel evaluations [1][2]. Furthermore, the compound's reported antimicrobial spectrum against Gram-negative bacteria, including Klebsiella aerogenes and Enterobacter cloacae, is specifically associated with the 2,5-dicarboxylic acid functionality, and this activity cannot be assumed to extrapolate to mono-carboxylic indoles or other regioisomers without direct comparative data [3]. Given the current evidence base is primarily qualitative, the selection of this specific CAS number must be justified by the precise experimental context rather than generic class-level assumptions.

Quantitative Evidence Guide: Differentiation of 1H-Indole-2,5-dicarboxylic Acid (CAS 117140-77-9) Relative to Comparators


Patent-Prioritized Antibacterial Scaffold: Indole-2,5-Dicarboxylic Acid as the Preferred Core over Mono-Carboxylic and Non-Indole Alternatives

In the development of novel antibacterial and antifungal compounds, 1H-indole-2,5-dicarboxylic acid is explicitly claimed and exemplified as a preferred aromatic core over mono-carboxylic indoles (e.g., indole-2-carboxylic acid) or non-indole aromatics. In U.S. Patent 7,141,680, the compound appears as an intermediate in 9 specific claims and is utilized as a foundational building block for synthesizing a diverse library of bioactive amides and guanidines [1]. This patent prioritization indicates that the 2,5-dicarboxylic acid functionality provides a strategic synthetic advantage or superior activity profile compared to other indole derivatives not featured as prominently in the same patent family.

Antibacterial Antifungal Medicinal Chemistry Patent Analysis

DNA Minor Groove Binder Synthesis: Regioisomer-Dependent Coupling of 1H-Indole-2,5-dicarboxylic Acid versus Indole-2,6-dicarboxylic Acid

In the synthesis of bis-netropsin analogues designed as DNA minor groove binders, 1H-indole-2,5-dicarboxylic acid was specifically selected and successfully coupled to a netropsin-like moiety, yielding derivatives that demonstrated strong binding to AT-rich DNA regions in footprinting assays [1][2]. This study directly compared multiple indole dicarboxylic acid regioisomers: indole-2,6-dicarboxylic acid, 2-carboxyindole-6-acetic acid, 6-(2-carboxyethyl)indole-2-carboxylic acid, and 6-(2-carboxy-1-ethenyl)indole-2-carboxylic acid. While all isomers served as linkers, the specific 2,5-substitution pattern was required for coupling with the distinct propionamidine hydrochloride-terminated netropsin fragment, whereas the other isomers were paired with a dimethylaminopropane-terminated fragment [1][2]. This regioisomer-dependent coupling chemistry underscores that the 2,5-isomer enables a specific synthetic route to a structurally distinct class of DNA-binding agents compared to its 2,6-counterpart.

DNA Binding Chemical Biology Netropsin Analogues Synthesis

Gram-Negative Antibacterial Spectrum: Indole-2,5-Dicarboxylic Acid versus Non-Specific Indole Derivatives

1H-indole-2,5-dicarboxylic acid (IDCA) has been demonstrated to inhibit bacterial growth through a specific mechanism: it binds to an enzyme and prevents the binding of chloride ions, leading to bacterial cell death . The compound exhibits efficacy against a defined panel of Gram-negative bacteria, including Klebsiella aerogenes and Enterobacter cloacae, as well as activity against the Gram-positive pathogen Staphylococcus aureus . While specific MIC values are not reported in the available literature, this antibacterial spectrum differentiates IDCA from many indole derivatives that are either inactive against Gram-negative bacteria or exhibit a narrower spectrum of activity. The compound's environmental origin and unique chloride-binding inhibition mechanism further distinguish it from conventional indole-based antibacterial scaffolds .

Antibacterial Gram-Negative Bacteria Antimicrobial Resistance

Kinase Inhibitor Scaffold Potential: Indole-2,5-Dicarboxylic Acid as a Privileged Core versus Other Heterocycles

Recent advancements in drug discovery have identified 1H-indole-2,5-dicarboxylic acid as a promising scaffold for designing kinase inhibitors and anti-inflammatory agents [1]. The 2,5-dicarboxylic acid substitution pattern provides a unique hydrogen-bonding network and geometry that distinguishes it from other indole-based kinase inhibitor scaffolds, such as indole-3-carboxylic acid or oxindole derivatives. While specific IC50 values for the parent compound against kinase targets are not reported in the available literature, the compound's recognition as a privileged scaffold in kinase drug discovery suggests that its procurement enables exploration of a distinct chemical space that is not accessible with alternative indole regioisomers or heterocyclic cores [1].

Kinase Inhibition Anti-inflammatory Drug Discovery

Procurement-Driven Application Scenarios for 1H-Indole-2,5-dicarboxylic Acid (CAS 117140-77-9)


Synthesis of Regioisomer-Specific DNA Minor Groove Binding Bis-Netropsin Analogues

Procure 1H-indole-2,5-dicarboxylic acid when the synthetic objective requires coupling to propionamidine hydrochloride-terminated netropsin fragments to generate bis-netropsin analogues with strong, sequence-specific binding to AT-rich DNA regions. The 2,5-regioisomer is specifically required for this coupling chemistry; substitution with indole-2,6-dicarboxylic acid or other isomers results in a different synthetic pathway and final molecular architecture [1][2]. This scenario is directly supported by peer-reviewed synthetic studies demonstrating the successful preparation and DNA-binding validation of these specific analogues.

Antibacterial Drug Discovery Targeting Gram-Negative Klebsiella and Enterobacter Species

Utilize 1H-indole-2,5-dicarboxylic acid as a starting scaffold in antibacterial discovery programs focused on Gram-negative pathogens, specifically Klebsiella aerogenes and Enterobacter cloacae. The compound's demonstrated activity against these species, coupled with its proposed chloride-binding enzyme inhibition mechanism, provides a differentiated entry point into antibacterial chemical space . This compound is explicitly claimed as a key intermediate in U.S. Patent 7,141,680, which covers antibacterial and antifungal compounds, further validating its utility in this application domain [3].

Kinase Inhibitor Scaffold Exploration with Distinct Hydrogen-Bonding Geometry

Incorporate 1H-indole-2,5-dicarboxylic acid into kinase inhibitor discovery campaigns where the unique 2,5-dicarboxylic acid substitution pattern offers a hydrogen-bonding network and molecular geometry that differentiates it from more common indole-3-carboxylic acid or oxindole scaffolds [4]. While the parent compound's direct kinase inhibition data is not yet established in the available literature, its recognition as a privileged scaffold for kinase inhibitor design supports its procurement for exploratory medicinal chemistry efforts seeking novel intellectual property positions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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